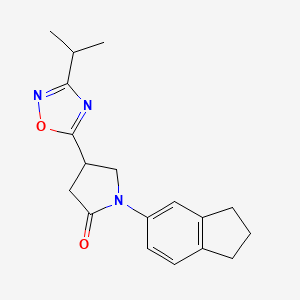![molecular formula C19H21NO4 B2966401 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 193152-00-0](/img/structure/B2966401.png)
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid is a complex organic compound with applications in various fields including chemistry, biology, and medicine. The presence of both amino and carboxylic functional groups within this molecule allows it to engage in versatile chemical reactions, making it a valuable intermediate in the synthesis of a range of bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid typically begins with the preparation of an appropriate intermediate that contains the benzoic acid moiety and the substituted phenyl ring. One common synthetic route involves the initial preparation of 4-aminomethylphenylbenzoic acid. This can be achieved through a Friedel-Crafts acylation reaction, followed by nitration, reduction, and protection of the amino group using a tert-butoxycarbonyl group. The specifics of the reaction conditions often involve the use of solvents like dichloromethane, catalysts such as aluminum chloride, and various temperature controls to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring robust procedures that ensure high yields, safety, and cost-efficiency. Techniques such as continuous flow reactors may be employed to manage heat and mass transfer efficiently, along with automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid undergoes a variety of chemical reactions including:
Oxidation: It can be oxidized to form carboxylic acids or related derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation typically using palladium or platinum catalysts.
Substitution: : Halogenation reagents like chlorine or bromine, often in the presence of Lewis acids.
Major Products Formed
From oxidation reactions: Derivatives such as dicarboxylic acids.
From reduction reactions: Derivatives with reduced nitrogen functionality.
From substitution reactions: Halogen-substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry where modifications on the benzoic acid scaffold can lead to novel pharmaceuticals.
Biology and Medicine: In biological research, derivatives of this compound may be used to study biochemical pathways, enzyme interactions, or serve as ligands in receptor studies. In medicinal applications, it may be an intermediate in the synthesis of drugs targeting specific conditions, owing to its capacity to modulate biochemical pathways.
Industry: Industrial applications include its use as an intermediate in the manufacturing of specialty chemicals, agrochemicals, and potentially in materials science for developing polymers and resins with specific properties.
Mechanism of Action
The compound's mechanism of action primarily depends on its interaction with molecular targets such as enzymes or receptors. For instance, the presence of both amino and carboxyl groups allows it to form hydrogen bonds, ionic bonds, and van der Waals interactions with its targets. These interactions can alter the activity of enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Compounds: Comparing 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid with similar compounds, such as:
4-aminobenzoic acid: : Lacks the tert-butoxycarbonyl protective group, making it less stable under certain conditions.
Terephthalic acid derivatives: : Similar in having carboxylic groups, but differing in substitution patterns that affect their chemical reactivity and applications.
The uniqueness of this compound lies in its specific functional group arrangement, which provides a balance of reactivity and stability, making it versatile for various synthetic and application purposes.
Properties
IUPAC Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQVIQLHDTNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2966318.png)
![N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2966320.png)
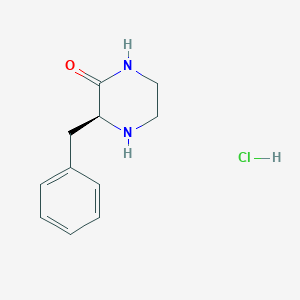
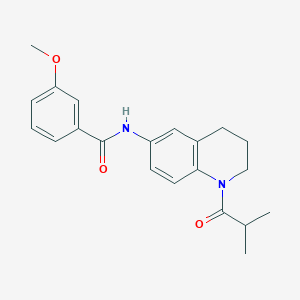
![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)
![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)
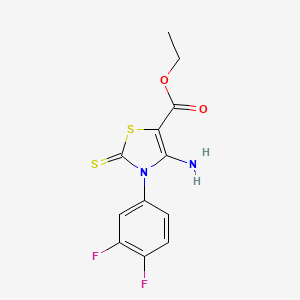
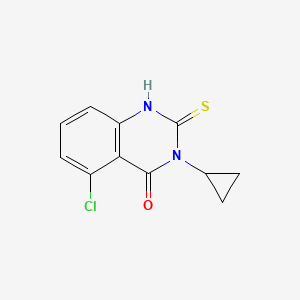
![5-Methyl-1-(1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl)-1H-pyrazol-3-amine](/img/structure/B2966336.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)
